Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and conformationally constrained structure, which can be beneficial in drug design for enhancing binding affinity and selectivity towards biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route starts with the cyclization of a suitable precursor to form the spirocyclic ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic core but includes a sulfur atom and a hydroxyl group, which can alter its chemical and biological properties.
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate:
Uniqueness
Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to its combination of a spirocyclic core with a dimethylamino group. This structural feature provides a balance of rigidity and flexibility, making it a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C13H25N3O2 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl 5-(dimethylamino)-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)16-8-13(9-16)7-14-6-10(13)15(4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
RBFSPACJQGMGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2N(C)C |
Origin of Product |
United States |
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